3-Tert-butyl-2-methylbenzoic acid
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Overview
Description
3-Tert-butyl-2-methylbenzoic acid: is an organic compound with the molecular formula C12H16O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a tert-butyl group at the third position and a methyl group at the second position
Mechanism of Action
Target of Action
Benzoic acid, a related compound, is known to have antimicrobial properties . It is often used as a food preservative and can bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Mode of Action
Without specific information on 3-Tert-butyl-2-methylbenzoic acid, it’s difficult to provide an accurate description of its mode of action. Benzoic acid, for example, works by affecting the metabolism of the microorganisms, making the environment unsuitable for their growth .
Biochemical Pathways
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Pharmacokinetics
Similar compounds like benzoic acid are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of a compound like this compound can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is present .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Benzoic acid derivatives can potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoic acid derivatives are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-2-methylbenzoic acid typically involves the Friedel-Crafts alkylation of toluene derivatives. One common method is the alkylation of 2-methylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: 3-tert-butyl-2-carboxybenzoic acid.
Reduction: 3-tert-butyl-2-methylbenzyl alcohol.
Substitution: 3-tert-butyl-2-bromomethylbenzoic acid.
Scientific Research Applications
3-Tert-butyl-2-methylbenzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-tert-Butyl-2-hydroxy-5-methylbenzoic acid: Similar structure but with a hydroxyl group at the fifth position.
2,3-Dimethylbenzoic acid: Lacks the tert-butyl group, affecting its reactivity and applications.
3-tert-Butylbenzoic acid: Lacks the methyl group, influencing its chemical properties.
Uniqueness: 3-Tert-butyl-2-methylbenzoic acid is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
3-tert-butyl-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-9(11(13)14)6-5-7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRVPAWLLNTILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369926-53-3 |
Source
|
Record name | 3-tert-butyl-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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